

Pracinostat response rates older AML patients

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pracinostat

CAS No.: 929016-96-6

Cat. No.: S548552

Get Quote

Pracinostat Clinical Trial Data Summary

| Trial Phase | Patient Population & Regimen | Key Efficacy Findings | Reference / Trial ID |
|--|---|---|----------------------|
| Phase II (Previous, led to Phase III) | Older AML patients unfit for induction chemotherapy (Pracinostat + Azacitidine) | ORR: 64%; Median OS: 19.1 months [1] | [1] |
| Phase III (PRIMUMA) | Newly diagnosed AML patients unfit for intensive chemotherapy (Pracinostat + Azacitidine vs. Placebo + Azacitidine) | No statistically significant OS benefit: Median OS 7.8 mo (combo) vs. 8.6 mo (control); Study stopped for futility [1] | NCT03151408 [1] |
| Phase I | Advanced hematological malignancies (Pracinostat monotherapy) | Modest single-agent activity; 2 AML patients achieved a response (1 CR, 1 cytogenetic response) [2] | NCT00741234 [2] |
| Phase I (Extension) | MDS (Pracinostat + Azacitidine) | High response rate: 6 CR, 3 CRp out of 10 patients; No added toxicity noted [2] | NCT00741234 [2] |

Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies used in the key trials.

Phase III PRIMULA Trial Design [1]

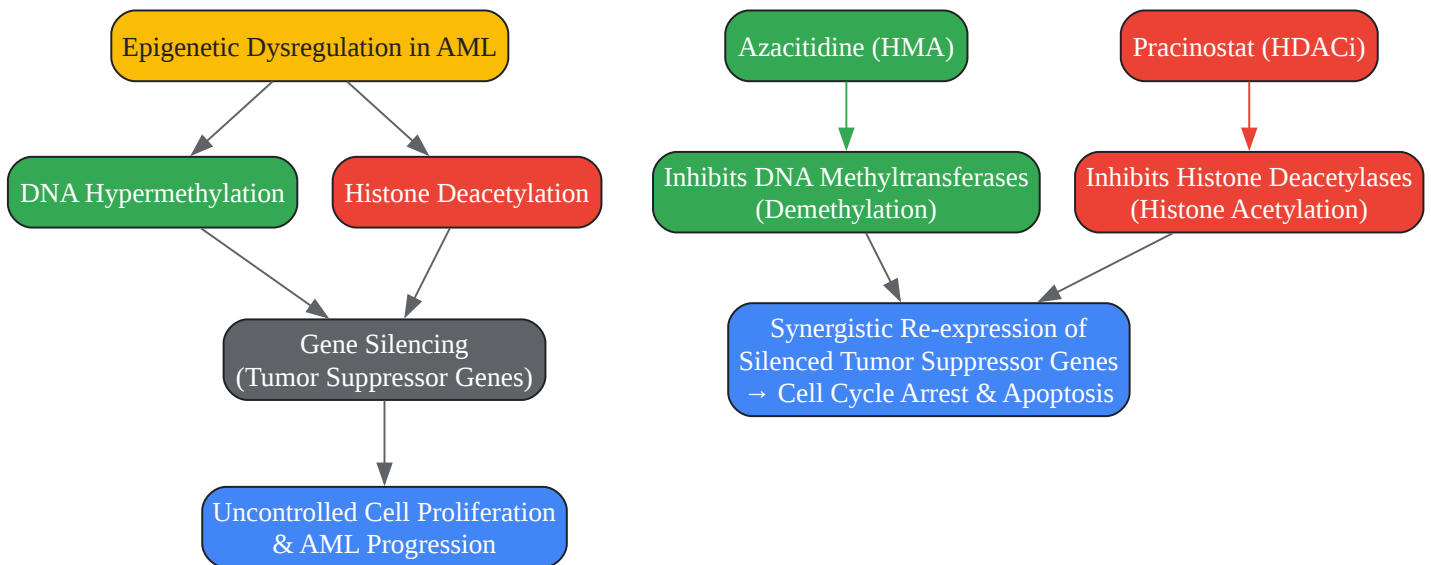
- **Objective:** To confirm the efficacy of **Pracinostat** + Azacitidine versus placebo + Azacitidine in a larger, randomized setting.
- **Study Design:** Randomized, double-blind, placebo-controlled, phase III study.
- **Patients:** 406 adults with newly diagnosed AML who were unfit for intensive induction chemotherapy. The study was conducted before the venetoclax era.
- **Regimen:**
 - **Intervention Arm: Pracinostat** (60 mg orally, once daily, 3 days a week for 3 weeks) + Azacitidine (75 mg/m² subcutaneously or intravenously, for 7 days).
 - **Control Arm:** Placebo + Azacitidine (same schedule).
 - Each cycle was 28 days.
- **Primary Endpoint:** Overall Survival (OS).
- **Stopping Rule:** A pre-planned interim analysis led the Independent Data Monitoring Committee (IDMC) to recommend stopping the trial for futility, meaning it was unlikely to demonstrate a survival benefit.

Phase I Dose-Escalation & MDS Combination Study Design [2]

- **Objective:** To determine the safety, maximum tolerated dose (MTD), and efficacy of **Pracinostat**.
- **Study Design:** Multicenter, open-label, single-agent, dose-escalation study with an extension arm for combination therapy.
- **Patients (Monotherapy Arm):** 44 patients with advanced hematological malignancies (including 25 with AML and 14 with MDS) who had failed or were ineligible for conventional therapy.
- **Regimen (Monotherapy):** **Pracinostat** was administered orally once daily, 3 days a week, for 3 consecutive weeks in a 28-day cycle. The MTD was established at 120 mg, and the Recommended Phase II Dose (RP2D) was 60 mg.
- **Regimen (Combination Arm):** An additional 10 intermediate or high-risk MDS patients received **Pracinostat** (60 mg) in combination with Azacitidine (75 mg/m² daily for 7 days).
- **Primary Endpoints:** Safety, MTD, and RP2D.
- **Response Criteria:** For AML, International Working Group criteria were used. For the MDS combination arm, response was defined as complete remission (CR) or CR with incomplete platelet recovery (CRp).

Mechanism of Action and Synergistic Rationale

The rationale for combining **Pracinostat** with Azacitidine is based on targeting two different epigenetic pathways. The diagram below illustrates this synergistic mechanism.



[Click to download full resolution via product page](#)

Interpretation and Context for Researchers

The data indicates that while preclinical and early-phase trials showed strong synergy and promising efficacy, this did not translate into a survival benefit in the definitive Phase III trial. The combination was safe but ineffective for changing the standard of care, especially when compared to current regimens like Venetoclax + HMA, which have become the treatment of choice for this patient population [1].

It is worth noting that the **Phase II trial data showing a 64% ORR and 19.1-month median OS**, which motivated the Phase III study, is referenced in the search results but the specific methodology and citation for that study are not provided in the available excerpts [1]. A complete comparative guide would require obtaining the original Phase II publication for full protocol details.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Pracinostat combined with azacitidine in newly diagnosed ... [sciencedirect.com]
2. Phase I Dose Escalation Multicenter Trial of Pracinostat ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Pracinostat response rates older AML patients]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548552#pracinostat-response-rates-older-aml-patients>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com